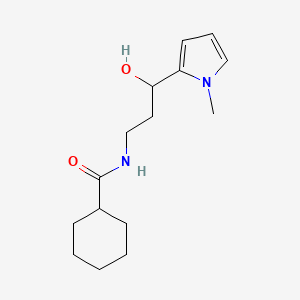![molecular formula C12H13ClF3N3 B3011151 (1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-5-yl)methanamine hydrochloride CAS No. 1779124-25-2](/img/structure/B3011151.png)
(1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-5-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-5-yl)methanamine hydrochloride” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The trifluoromethyl group, with a strong electron-withdrawing effect, is attached to the phenyl ring .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The trifluoromethyl group is attached to the phenyl ring .Chemical Reactions Analysis
Imidazole derivatives show a broad range of chemical and biological properties . They are often used as bioisosteres to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学的研究の応用
Medicinal Chemistry and Drug Development
The incorporation of fluorine atoms, including trifluoromethyl groups, in drug molecules has become increasingly prevalent. Fluorinated compounds often exhibit enhanced pharmacological properties, metabolic stability, and bioavailability. Researchers have investigated the synthesis and biological activity of TFM-containing compounds for various diseases and disorders . Specifically, this compound may serve as a potential lead structure for drug development.
Antimicrobial Activity
Studies have explored the antimicrobial potential of TFM-containing derivatives. For instance, compounds with imidazole moieties, such as the one , have been evaluated for their antimicrobial effects. Further investigations are needed to understand the specific mechanisms of action and potential clinical applications .
Anti-HIV Activity
Indole derivatives, which share structural similarities with imidazoles, have shown promise as anti-HIV agents. While the compound we’re discussing is not directly an indole, its imidazole core may contribute to similar biological effects. Researchers have performed molecular docking studies to assess its potential anti-HIV activity .
Synthetic Methodology
The synthesis of TFM-containing compounds is an active area of research. Scientists have developed versatile methods for introducing the TFM group into various molecular scaffolds. For example, a general and inexpensive approach has been designed for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, which involves the formation of C–N bonds using aromatic aldehydes and o-phenylenediamine .
将来の方向性
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . Therefore, the future directions of this compound could involve its use in the development of new drugs.
作用機序
Target of Action
It is known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group, which can adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Mode of Action
Imidazole derivatives are known to interact with various targets due to their broad range of chemical and biological properties . The trifluoromethyl group can adjust the steric and electronic properties of a lead compound, which may influence the interaction with its targets .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its absorption and distribution . The presence of the trifluoromethyl group can protect a reactive methyl group from metabolic oxidation, potentially influencing the metabolism and excretion of the compound .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The solubility of imidazole in water and other polar solvents may influence its action in different environments . The presence of the trifluoromethyl group may also influence the compound’s stability .
特性
IUPAC Name |
[3-[[2-(trifluoromethyl)phenyl]methyl]imidazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3.ClH/c13-12(14,15)11-4-2-1-3-9(11)7-18-8-17-6-10(18)5-16;/h1-4,6,8H,5,7,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIFLIJPOGEGGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC=C2CN)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-5-yl)methanamine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

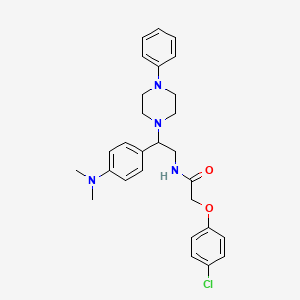
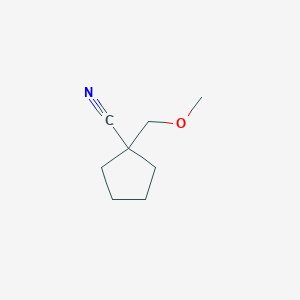

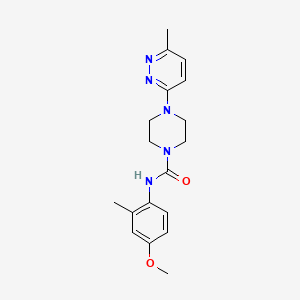
![2-[(E)-4-(Dimethylamino)but-2-enoyl]-3,4-dihydro-1H-isoquinoline-1-carboxamide](/img/structure/B3011075.png)
![4,7-Dimethyl-6-propan-2-yl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011077.png)

![5-tert-Butyl 2-methyl 6-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B3011079.png)
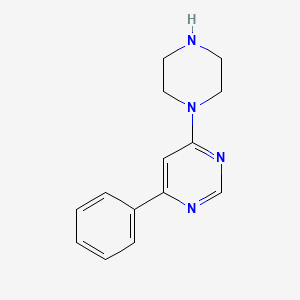
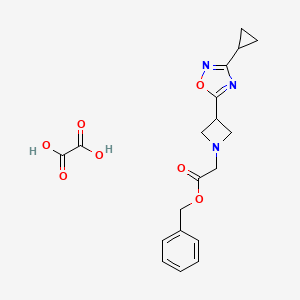
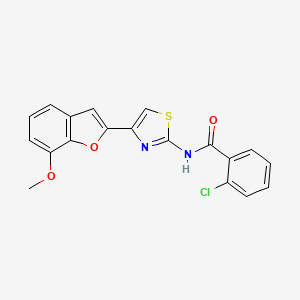
![2-[3-(2-Methylphenyl)-4-oxo-2-thiazolidinylidene]propanedinitrile](/img/structure/B3011086.png)
![N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B3011090.png)
